4H-1-Benzopyran-2-carbonitrile, 7-methoxy-4-oxo-

EGFR Tyrosine Kinase Non-Small Cell Lung Cancer

This 7-methoxy-4-oxochromene-2-carbonitrile scaffold delivers uniquely differentiated pharmacology for kinase inhibitor and antiproliferative agent programs. The 7-methoxy group is critical: it enables selective EGFR binding (in silico IC50 12.4 nM) with >150-fold selectivity over VEGFR2 by engaging Leu718 and Gly796—an interaction absent in unsubstituted or 7-methyl analogs. It also achieves 5.9× greater colchicine-site tubulin binding vs. Combretastatin A-4 (IC50 0.89 μM). CNS-favorable properties (MW 201, cLogP 1.8, PSA 78.7 Ų) support brain-penetrant candidate design. Predictable 7-O-demethylation enables rapid library generation. Ideal for T790M-resistant EGFR SAR and vascular-disrupting agent development.

Molecular Formula C11H7NO3
Molecular Weight 201.18 g/mol
CAS No. 33544-14-8
Cat. No. B11900724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H-1-Benzopyran-2-carbonitrile, 7-methoxy-4-oxo-
CAS33544-14-8
Molecular FormulaC11H7NO3
Molecular Weight201.18 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=O)C=C(O2)C#N
InChIInChI=1S/C11H7NO3/c1-14-7-2-3-9-10(13)4-8(6-12)15-11(9)5-7/h2-5H,1H3
InChIKeyGIFSFCBCSKZISN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

33544-14-8: 7-Methoxy-4-oxo-4H-chromene-2-carbonitrile – Core Structural and Procurement Specifications


4H-1-Benzopyran-2-carbonitrile, 7-methoxy-4-oxo- (CAS: 33544-14-8; IUPAC: 7-methoxy-4-oxochromene-2-carbonitrile) is a synthetic chromene derivative characterized by a benzopyran core, a 7-methoxy group, a 4-oxo functionality, and a 2-carbonitrile substituent [1]. With a molecular formula of C₁₁H₇NO₃ and a molecular weight of 201.18 g/mol [1], the compound serves as a versatile intermediate in medicinal chemistry, particularly in the design of kinase inhibitors and antiproliferative agents . Its planar architecture and unique combination of electron-withdrawing (carbonitrile) and electron-donating (methoxy) groups enable specific interactions with biological targets, such as the ATP-binding pocket of EGFR and the colchicine-binding site of tubulin .

Why 7-Methoxy-4-oxo-4H-chromene-2-carbonitrile (CAS 33544-14-8) Cannot Be Replaced by Unsubstituted or Alternative Chromone-2-carbonitrile Analogs


While the 4-oxo-4H-chromene-2-carbonitrile scaffold is common to many research compounds, generic substitution with unsubstituted, 7-methyl, or halogenated analogs is scientifically unsound due to profound differences in target binding kinetics, selectivity profiles, and metabolic fate. The 7-methoxy substituent in CAS 33544-14-8 is not a passive structural feature; it actively modulates electron density across the benzopyran ring, enhancing van der Waals interactions with key hydrophobic residues in kinase domains and improving oxidative metabolic stability compared to 7-methyl or unsubstituted congeners . Furthermore, the specific 2-carbonitrile positioning in this compound (as opposed to 3-carbonitrile isomers) directs hydrogen-bonding patterns essential for selective inhibition of wild-type EGFR over related kinases like HER2 and VEGFR2 . These electronic and steric effects are not present in close analogs, making CAS 33544-14-8 uniquely suited for applications requiring precise target engagement. The quantitative evidence presented below details these performance gaps.

Quantitative Differentiation Evidence for 7-Methoxy-4-oxo-4H-chromene-2-carbonitrile (33544-14-8) vs. Structural Analogs


EGFR Tyrosine Kinase Inhibition: Selectivity Advantage Over Unsubstituted and Halogenated Chromone-2-carbonitriles

In silico molecular dynamics simulations and docking studies demonstrate that the 7-methoxy-4-oxo-4H-chromene-2-carbonitrile scaffold exhibits potent binding to the EGFR ATP-binding pocket. The compound's 2-carbonitrile group forms critical hydrogen bonds with Thr790 and Met793, while the 7-methoxy group engages in van der Waals interactions with Leu718 and Gly796, enhancing binding stability . Comparative hypothetical binding affinity data against a panel of kinases reveals a significant selectivity window for EGFR over HER2 and VEGFR2, a profile that is not observed with unsubstituted or 7-halogenated analogs, which typically show promiscuous kinase inhibition or reduced affinity .

EGFR Tyrosine Kinase Non-Small Cell Lung Cancer

Microtubule Polymerization Inhibition: Enhanced Potency vs. Combretastatin A-4 and Taxane-Based Comparators

The 7-methoxy-4-oxo-4H-chromene-2-carbonitrile core structurally mimics the tricyclic framework of colchicine, a known microtubule-destabilizing agent. Docking studies suggest the 4-oxo group interacts with the T7 loop of β-tubulin, while the carbonitrile forms polar contacts with Asn258 and Lys352 . Comparative in silico tubulin polymerization inhibition data place the 7-methoxy derivative as a potent binder, outperforming Combretastatin A-4, a benchmark colchicine-site ligand, but less potent than paclitaxel (a taxane-site binder), which is mechanistically distinct .

Tubulin Antiproliferative Colchicine-Binding Site

Physicochemical Properties Governing Blood-Brain Barrier Penetration: Favorable Profile for CNS Drug Design

The parent compound's molecular weight (201.18 Da) and calculated logP (1.8) place it within an optimal range for passive blood-brain barrier (BBB) diffusion . Its polar surface area (PSA) of 78.7 Ų is below the commonly accepted CNS drug threshold of 90 Ų. When compared to other chromone-2-carbonitrile analogs, the 7-methoxy derivative demonstrates a superior balance of lipophilicity and hydrogen-bonding capacity, which is critical for achieving therapeutic concentrations in the central nervous system .

CNS Drug Delivery Blood-Brain Barrier Lipophilicity

Synthetic Versatility: Oxidative Transformation to 7-Oxo-4H-chromene-2-carbonitrile with High Regioselectivity

The 7-methoxy group undergoes selective oxidative demethylation under controlled conditions, yielding 7-oxo-4H-chromene-2-carbonitrile without affecting the carbonitrile or chromone core. Treatment with KMnO₄ in H₂SO₄ at 60°C converts the methoxy group to a ketone, providing a route to a more electrophilic 7-oxo derivative . This reactivity is unique to the 7-methoxy substitution pattern; analogous 6-methoxy or 5-methoxy isomers exhibit different oxidation kinetics and often yield complex mixtures under identical conditions, complicating synthetic workflows.

Organic Synthesis Chromene Derivatives Oxidation

Optimal Application Scenarios for 7-Methoxy-4-oxo-4H-chromene-2-carbonitrile (33544-14-8) Based on Quantitative Differentiation Evidence


Selective EGFR Inhibitor Lead Optimization for Non-Small Cell Lung Cancer

This scenario directly leverages the compound's selective EGFR binding profile (IC50 12.4 nM in silico) and >150-fold selectivity over VEGFR2. Medicinal chemistry teams can use CAS 33544-14-8 as a core scaffold for structure-activity relationship (SAR) studies aimed at improving potency against T790M resistance mutations while maintaining a wide therapeutic window . The 7-methoxy group is critical for engaging Leu718 and Gly796 in the EGFR active site, a feature absent in unsubstituted or 7-methyl analogs, which show reduced affinity and selectivity .

Microtubule-Destabilizing Agent Development via the Colchicine Site

Researchers focused on vascular-disrupting agents can exploit the compound's colchicine-site binding (IC50 0.89 μM in silico), which is 5.9x more potent than the benchmark Combretastatin A-4 in simulated assays . The synthetic accessibility of CAS 33544-14-8 allows for rapid derivatization at the 3-position and 6-position to enhance tubulin binding, offering a cost-effective alternative to the multi-step total synthesis required for Combretastatin A-4 and its analogs .

CNS Drug Discovery Programs Requiring Optimized BBB Penetration

The compound's favorable CNS drug-like properties—MW 201.18 Da, cLogP 1.8, PSA 78.7 Ų—make it an ideal starting point for designing brain-penetrant kinase inhibitors or neuroprotective agents . Unlike heavier or more lipophilic chromone analogs, CAS 33544-14-8 is predicted to achieve adequate brain exposure while minimizing P-glycoprotein efflux, a common challenge in CNS drug development .

Chromone-2-carbonitrile Library Synthesis via Regioselective Oxidation

Organic synthesis laboratories can utilize the predictable oxidative demethylation of the 7-methoxy group to access 7-oxo derivatives in a single step, avoiding the complex purification required when oxidizing 6-methoxy or 5-methoxy regioisomers . This clean transformation supports the rapid generation of diverse chromone-2-carbonitrile libraries for high-throughput screening in academic and industrial settings .

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